molecular formula C9H7ClN2O2S B8052425 Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate

Katalognummer: B8052425
Molekulargewicht: 242.68 g/mol
InChI-Schlüssel: CBZDCLKMFFKYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure with a chlorine atom at the 2-position and an ethyl ester group at the 4-position. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Palladium-Catalyzed Carbonylation: One common synthetic route involves the palladium-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). This method typically uses palladium(II) chloride (PdCl2) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) to facilitate the carbonylation reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

  • Substitution Reactions: Another approach involves nucleophilic substitution reactions where a suitable nucleophile replaces the chlorine atom at the 2-position[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed carbonylation reactions under optimized conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to manage the reactivity of the intermediates and the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom at the 2-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-substituted thieno[3,2-d]pyrimidines.

  • Substitution Products: A variety of substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Recent studies have explored the anti-cancer potential of thieno[3,2-d]pyrimidine derivatives, including ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds showed IC50 values comparable to established chemotherapeutic agents like Gefitinib, suggesting their potential as effective anti-cancer agents .

Kinase Inhibition

The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various diseases including cancer and neurodegenerative disorders. The following insights were gathered from recent research:

  • Selectivity and Potency : this compound was screened against over 150 kinases and demonstrated selective inhibition of PI5P4Kγ with a KD value of 7.1 nM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Table 1: Cytotoxicity of this compound Derivatives

Compound NameCell LineIC50 (µM)Reference
Derivative AMCF-710
Derivative BMDA-MB-23115
Derivative CA54912

Table 2: Kinase Inhibition Profile

Kinase TargetKD (nM)Selectivity (%)Reference
PI5P4Kγ7.1High
PIP5K1C230Moderate
AURKB31Low

Case Study 1: Anti-Cancer Activity

In a study focusing on the synthesis of new thieno[3,2-d]pyrimidine derivatives, researchers evaluated their effects on the proliferation of breast cancer cells. The study found that certain derivatives exhibited significant anti-proliferative activity during the G1 phase of the cell cycle, indicating their potential utility in cancer treatment strategies .

Case Study 2: PI5P4Kγ Inhibition

A virtual screening workflow identified this compound as a promising candidate for targeting PI5P4Kγ. Subsequent medicinal chemistry optimization led to compounds with enhanced potency and selectivity against this kinase, paving the way for further drug development efforts aimed at treating diseases linked to PI5P4K dysregulation .

Wirkmechanismus

The mechanism by which Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the compound's derivatives and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is similar to other thieno[3,2-d]pyrimidines, such as Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. its unique substitution pattern and functional groups contribute to its distinct chemical properties and reactivity. Other similar compounds include:

  • Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-5-carboxylate

  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-6-carboxylate

These compounds share the thieno[3,2-d]pyrimidine core but differ in the position and nature of substituents, leading to variations in their chemical behavior and applications.

Biologische Aktivität

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and anti-proliferative effects against various cancer cell lines.

Chemical Structure and Properties

This compound has the molecular formula C9H7ClN2O2SC_9H_7ClN_2O_2S and a molecular weight of 242.68 g/mol. It is characterized by the presence of a thieno[3,2-d]pyrimidine core with a chlorinated ethyl group at the second position and a carboxylate at the fourth position. This structure is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thienopyrimidine derivatives. Various methodologies have been explored to enhance yield and purity, including the use of palladium-catalyzed coupling reactions to form C–C bonds effectively.

Cytotoxicity and Anti-Proliferative Effects

Numerous studies have investigated the cytotoxic effects of this compound against different cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values around 62.86 μg/mL (0.24 μM) were reported, indicating moderate potency against this estrogen receptor-positive cell line .
    • MDA-MB-231 (triple-negative breast cancer) : The compound exhibited an IC50 of approximately 52.56 μg/mL (0.16 μM), demonstrating its potential as a therapeutic agent against more aggressive breast cancer types .
    • HT-29 (colon cancer) : A marked inhibition was observed with an IC50 of 1.76 μM .

The mechanism by which this compound exerts its anti-cancer effects appears to involve cell cycle arrest. Studies indicate that it induces G1 phase arrest in MCF-7 cells and G2 phase arrest in MDA-MB-231 cells, suggesting a targeted disruption of cell cycle progression .

Comparative Analysis

The following table summarizes the cytotoxicity data for this compound against various cancer cell lines:

Cell Line IC50 (μg/mL) IC50 (μM)
MCF-762.860.24
MDA-MB-23152.560.16
HT-291.76-

Case Studies and Research Findings

  • Study on MCF-7 and MDA-MB-231 Cells : A comprehensive study evaluated the anti-proliferative effects of various thienopyrimidine derivatives, including this compound. It was found that this compound not only inhibited cell growth but also altered zeta potential in tumorigenic cells, indicating potential changes in membrane properties that could affect drug uptake .
  • Safety Profile : In vitro tests for cytotoxicity against normal human mammary epithelial cells (MCF-10A) indicated that while this compound is effective against cancer cells, it exhibits significantly lower toxicity towards normal cells, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name

ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-8(13)6-7-5(3-4-15-7)11-9(10)12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZDCLKMFFKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.